

Established Pharmacological Mechanisms

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Compound Focus: Butamirate Citrate

CAS No.: 18109-81-4

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Butamirate citrate's primary and long-known function is the suppression of the cough reflex.

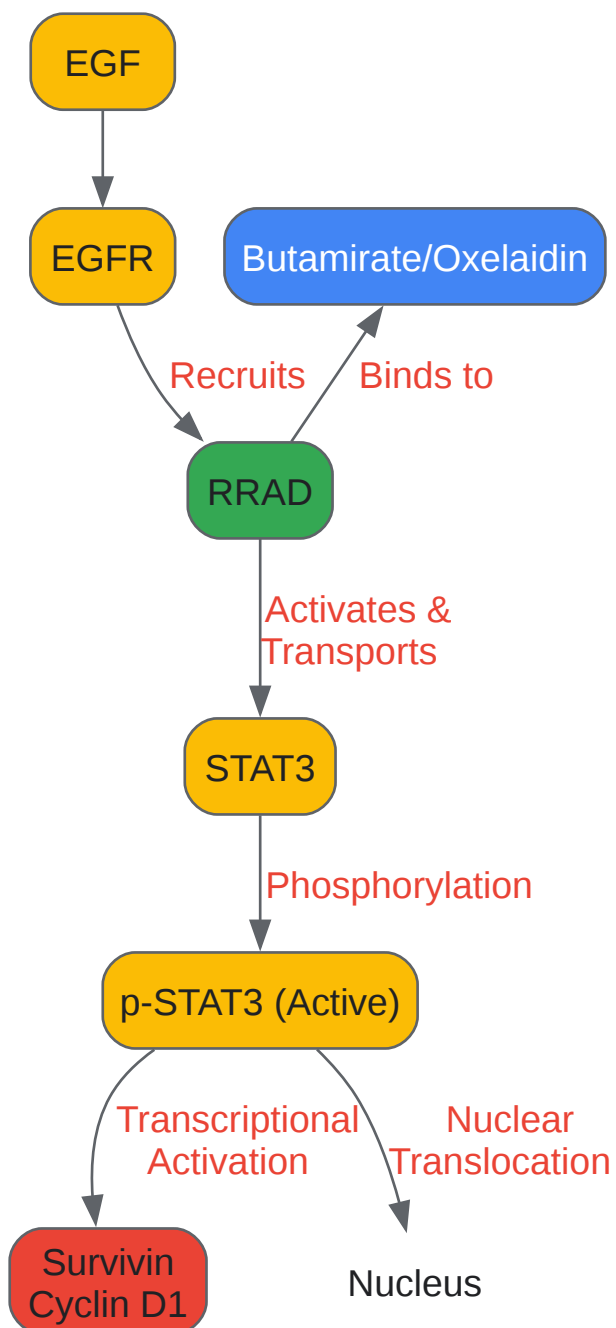
- **Central Cough Suppression:** Its main mechanism of action is via a central effect on the cough center located in the **medulla oblongata** of the brainstem. It inhibits the neural pathways responsible for triggering the cough reflex, thereby reducing the frequency and intensity of coughing without the addictive potential of opioid derivatives [1] [2].
- **Peripheral Activities:** Beyond its central action, **butamirate citrate** exhibits beneficial peripheral effects:
 - **Anti-inflammatory effect:** It helps soothe irritation in the respiratory tract that can exacerbate coughing [1] [3].
 - **Bronchospasmolytic activity:** It reduces resistance in the airways by inhibiting bronchospasm, which is particularly beneficial in chronic inflammatory bronchial diseases [3] [4].

Emerging Anticancer Mechanism and Protocols

A 2021 study identified **butamirate citrate** and its derivative oxelaidin as potent inhibitors of glioblastoma (GBM) growth through a novel, targeted mechanism [5].

Signaling Pathway and Molecular Mechanism

The anti-tumor effect is mediated through the inhibition of the **EGFR/STAT3 signaling pathway**, which is critically dependent on the GTPase **RRAD** (Ras-related associated with diabetes) [5].



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*Figure 1: **Butamirate citrate** inhibits the RRAD-dependent EGFR/STAT3 signaling pathway, suppressing the expression of pro-survival genes in glioblastoma. Based on [5].*

- **RRAD as a Critical Mediator:** RRAD expression is correlated with a poorer prognosis in EGFR-high gliomas. It physically interacts with the EGFR/STAT3 complex, facilitating its activation and nuclear translocation, which leads to the transcription of genes essential for cancer cell survival and proliferation [5].

- **Mechanism of Inhibition:** **Butamirate citrate** and oxelaidin **bind directly to RRAD**. This binding disrupts the RRAD-EGFR-STAT3 interaction, thereby inhibiting the phosphorylation and activation of downstream effectors like **STAT3, ERK, and AKT**. The subsequent downregulation of STAT3 target genes, such as **Survivin** and **Cyclin D1**, impedes cancer cell growth and survival [5] [6].

Key Experimental Models and Findings

The following table summarizes the core experimental data that validates the proposed mechanism, both *in vitro* and *in vivo*.

Experimental Model	Treatment	Key Findings	Significance
In Vitro GBM Cell Lines (U87MG, T98G, LN229) & Tumorspheres [5] [6]	Butamirate citrate (0.01-10 μ M for 7 days)	Suppressed sphere formation & cell growth in RRAD+ cells. Inhibited STAT3 transcriptional activity. Downregulated Cyclin D1 & Survivin. Decreased p-EGFR, p-STAT3, p-ERK, p-AKT. Confirms efficacy and RRAD-dependent, pathway-specific action in validated disease models.	In Vivo Glioblastoma Xenograft Mouse Model [5] [6]
	Butamirate citrate (2 mg/kg, i.p., daily for 36 days)	Marked suppression of tumor growth. No significant adverse effects. Demonstrates potency and preliminary safety <i>in vivo</i> , supporting therapeutic potential.	

Conclusion and Research Outlook

Butamirate citrate presents a compelling profile for drug repurposing. Its established safety and pharmacokinetics as an antitussive, combined with its newly discovered, mechanistically distinct anticancer activity, position it as a promising therapeutic candidate. Future research should focus on further elucidating its binding site on RRAD, optimizing its efficacy, and advancing towards clinical trials for glioblastoma and potentially other RRAD/STAT3-driven cancers.

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